N-benzyl-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-benzyl-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. Common synthetic pathways include:
Diazo-coupling: This reaction involves the coupling of diazonium salts with aromatic compounds to form azo compounds.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups.
Biginelli Reaction: This multi-component reaction involves the condensation of urea, aldehydes, and β-keto esters to form dihydropyrimidinones.
Microwave Irradiation: This technique accelerates chemical reactions by using microwave energy, leading to higher yields and shorter reaction times.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-benzyl-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-tubercular agent, showing promising activity against Mycobacterium tuberculosis.
Biological Research: The compound is used in molecular docking studies to understand its interactions with biological targets.
Industrial Applications: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-benzyl-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Known for its anti-tetanus activity.
3-methoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide: Studied for its potential as an antimicrobial agent.
Uniqueness
N-benzyl-1-(4-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide stands out due to its unique combination of benzothiazole and benzoxazole moieties, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-benzyl-1-(4-methylphenyl)-5-pyridin-3-yltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O/c1-16-9-11-19(12-10-16)27-21(18-8-5-13-23-15-18)20(25-26-27)22(28)24-14-17-6-3-2-4-7-17/h2-13,15H,14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDEKVDHOBQESJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCC3=CC=CC=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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